molecular formula C8H14N2O B13634597 4-(1-methyl-1H-pyrazol-4-yl)butan-2-ol

4-(1-methyl-1H-pyrazol-4-yl)butan-2-ol

Cat. No.: B13634597
M. Wt: 154.21 g/mol
InChI Key: VUFHCBUAGLUXAC-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-pyrazol-4-yl)butan-2-ol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)butan-2-ol typically involves the reaction of 1-methyl-1H-pyrazole with butan-2-ol under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution with the pyrazole derivative . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-pyrazol-4-yl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.

Major Products Formed

    Oxidation: Formation of 4-(1-methyl-1H-pyrazol-4-yl)butan-2-one.

    Reduction: Formation of 4-(1-methyl-1H-pyrazol-4-yl)butane.

    Substitution: Formation of 4-(1-methyl-1H-pyrazol-4-yl)butyl halides or amines.

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)butan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Methyl-1H-pyrazol-4-yl)butan-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis. Additionally, its pyrazole ring contributes to its potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

4-(1-methylpyrazol-4-yl)butan-2-ol

InChI

InChI=1S/C8H14N2O/c1-7(11)3-4-8-5-9-10(2)6-8/h5-7,11H,3-4H2,1-2H3

InChI Key

VUFHCBUAGLUXAC-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CN(N=C1)C)O

Origin of Product

United States

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